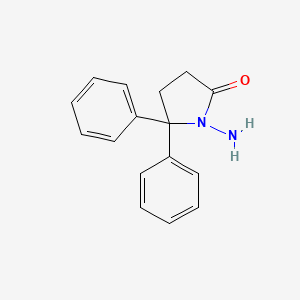
1-Amino-5,5-diphenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-5,5-diphenylpyrrolidin-2-one is a heterocyclic compound with a pyrrolidinone core structure. This compound is notable for its unique chemical properties and potential applications in various scientific fields. It is characterized by the presence of an amino group at the first position and two phenyl groups at the fifth position of the pyrrolidinone ring.
Preparation Methods
The synthesis of 1-Amino-5,5-diphenylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 5,5-diphenylpyrrolidin-2-one with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may involve steps such as heating and purification to obtain the desired product with high purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to maintain consistent quality and yield .
Chemical Reactions Analysis
1-Amino-5,5-diphenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions .
Scientific Research Applications
1-Amino-5,5-diphenylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Amino-5,5-diphenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .
Comparison with Similar Compounds
1-Amino-5,5-diphenylpyrrolidin-2-one can be compared with other similar compounds, such as:
1-Amino-5-phenylpyrrolidin-2-one: This compound has only one phenyl group, which may result in different chemical and biological properties.
1-Amino-5,5-dimethylpyrrolidin-2-one: The presence of methyl groups instead of phenyl groups can significantly alter the compound’s reactivity and applications.
1-Amino-5,5-diphenylpyrrolidin-3-one:
Properties
CAS No. |
88730-05-6 |
|---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-amino-5,5-diphenylpyrrolidin-2-one |
InChI |
InChI=1S/C16H16N2O/c17-18-15(19)11-12-16(18,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,17H2 |
InChI Key |
NUQOFEVMUJYPCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1=O)N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


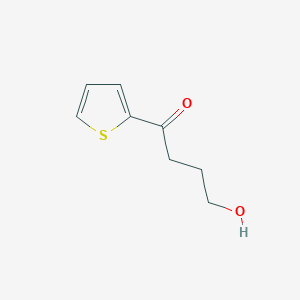
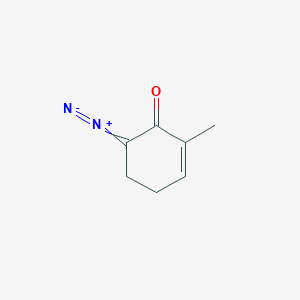
![(4E)-2-(4-nitrophenyl)-5-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14147243.png)
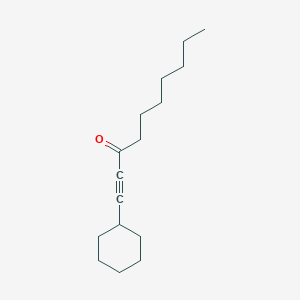
![1-[(Benzenesulfonyl)methyl]-3-methyl-2-nitrobenzene](/img/structure/B14147265.png)
![N-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]glutamine](/img/structure/B14147266.png)
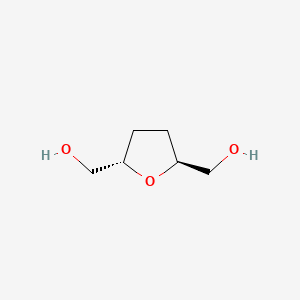
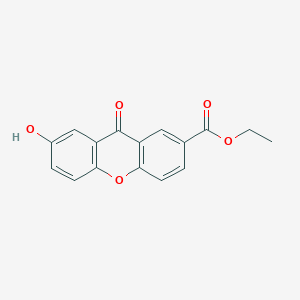
acetyl}piperazine-1-carboxylate](/img/structure/B14147274.png)

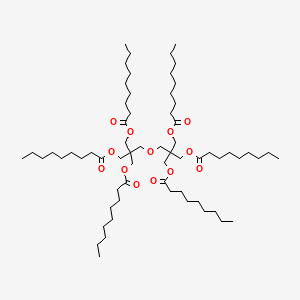
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-](/img/structure/B14147298.png)
![methyl {6-bromo-2-[4-(dimethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate](/img/structure/B14147306.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B14147316.png)
